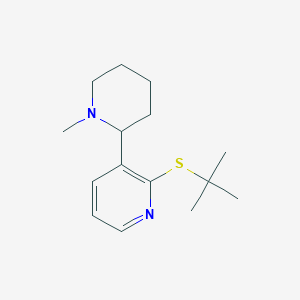

2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15849227

Molecular Formula: C15H24N2S

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2S |

|---|---|

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | 2-tert-butylsulfanyl-3-(1-methylpiperidin-2-yl)pyridine |

| Standard InChI | InChI=1S/C15H24N2S/c1-15(2,3)18-14-12(8-7-10-16-14)13-9-5-6-11-17(13)4/h7-8,10,13H,5-6,9,11H2,1-4H3 |

| Standard InChI Key | JJZPAGYJRFRBHR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C |

Introduction

2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine is a synthetic organic compound characterized by its unique structural features, which include a pyridine ring substituted with a tert-butylthio group and a 1-methylpiperidine moiety. This compound falls under the category of pyridine derivatives, known for their diverse chemical properties and biological activities. The molecular formula of this compound is not explicitly mentioned in the available literature, but its molecular weight is approximately 264.4 g/mol, and its CAS number is 1352502-27-2 .

Synthesis

The synthesis of 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. These reactions often require the use of organic solvents, temperature control, and possibly catalysts to optimize yield and purity. Common reagents used in these reactions include lithium aluminum hydride for reduction and hydrogen peroxide for oxidation.

Biological Activity

Research indicates that 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine may possess significant biological activity, particularly as a potential antagonist for certain receptors. Studies on related compounds have shown potent antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. The structural features of this compound may contribute to its ability to modulate receptor activity, making it a candidate for further pharmacological investigation.

Applications and Future Directions

The applications of 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine span various fields, including medicinal chemistry and organic synthesis. Its unique chemical and biological properties make it a promising candidate for therapeutic applications, particularly in pain modulation. Further research is needed to fully elucidate its mechanism of action and to explore its potential as a drug candidate.

Comparison with Analogous Compounds

Several compounds share structural similarities with 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine. Notable examples include:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-(tert-Butylthio)pyridine | Lacks piperidine moiety | Simpler structure with only one functional group |

| 3-(1-Methylpiperidin-2-yl)pyridine | Lacks tert-butylthio group | Focuses on piperidine interaction without sulfur |

| 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine | Similar structure with propyl instead of methyl | Variation in side chain length affects biological properties |

The combination of the tert-butylthio and 1-methylpiperidin-2-yl groups distinguishes 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine from its analogs, potentially conferring unique chemical and biological properties that merit further exploration in medicinal chemistry and therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume